molecular formula C21H26O2 B14635050 1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 56117-26-1

1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one

Cat. No.: B14635050
CAS No.: 56117-26-1
M. Wt: 310.4 g/mol
InChI Key: UDYYIRJQSOSZAA-UHFFFAOYSA-N
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Description

1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound characterized by its biphenyl structure with a heptyloxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves the reaction of 4-bromo-1-heptyloxybenzene with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The resulting biphenyl intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethanoic acid.

    Reduction: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethanol.

    Substitution: 1-[4’-(Alkoxy)[1,1’-biphenyl]-4-yl]ethan-1-one.

Scientific Research Applications

1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its combination of a heptyloxy group and a biphenyl structure with an ethanone moiety

Properties

CAS No.

56117-26-1

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[4-(4-heptoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C21H26O2/c1-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(9-11-19)17(2)22/h8-15H,3-7,16H2,1-2H3

InChI Key

UDYYIRJQSOSZAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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